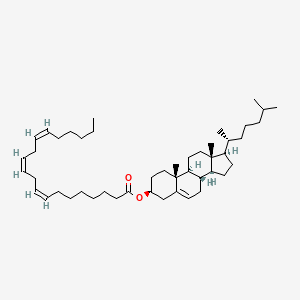
胆固醇酯 20:3
描述
Cholesteryl Homo-γ-Linolenate: is a cholesterol ester formed by the esterification of cholesterol with homo-γ-linolenic acid. This compound is known for its role in lipid biochemistry and is a significant component of cholesteryl esters found in various biological systems . It has a molecular formula of C47H78O2 and a molecular weight of approximately 675.121 Da .
科学研究应用
胆固醇同型γ-亚麻酸酯具有多种科学研究应用,包括:
作用机制
胆固醇同型γ-亚麻酸酯的作用机制涉及其作为胆固醇酯的作用。 它参与生物系统中胆固醇的储存和运输。 该化合物被脂肪酶等酶水解,释放游离胆固醇和脂肪酸 。 这一过程对于维持细胞胆固醇稳态和合成类固醇激素至关重要 .
准备方法
合成路线和反应条件: 胆固醇同型γ-亚麻酸酯可以通过胆固醇与同型γ-亚麻酸的酯化反应合成。 此过程通常涉及使用乙醇钠等催化剂,反应在受控条件下进行,以确保形成所需的酯 。 反应可以表示如下:
[ \text{胆固醇} + \text{同型γ-亚麻酸} \xrightarrow{\text{催化剂}} \text{胆固醇同型γ-亚麻酸酯} + \text{水} ]
工业生产方法: 胆固醇酯(包括胆固醇同型γ-亚麻酸酯)的工业生产通常涉及使用酯交换法。 这种方法使用醋酸胆固醇和脂肪酸甲酯作为起始原料,以乙醇钠作为催化剂 。 反应通常在升高的温度下进行,以促进酯化过程。
化学反应分析
反应类型: 胆固醇同型γ-亚麻酸酯会发生各种化学反应,包括:
氧化: 此反应涉及向化合物中添加氧气,导致形成氧化产物。
还原: 此反应涉及去除氧气或添加氢,导致形成还原产物。
取代: 此反应涉及用另一个官能团取代一个官能团。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括氢化锂铝和硼氢化钠。
取代: 常见的试剂包括卤素和亲核试剂。
形成的主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化会导致形成氢过氧化物和环氧化物,而还原会导致形成醇和烷烃。
相似化合物的比较
类似化合物:
胆固醇亚油酸酯: 由胆固醇与亚油酸酯化形成的另一种胆固醇酯.
胆固醇花生四烯酸酯: 由胆固醇与花生四烯酸酯化形成.
比较: 胆固醇同型γ-亚麻酸酯因其特定的脂肪酸成分同型γ-亚麻酸而独特。 这使其与其他胆固醇酯相比具有不同的特性。 例如,它已被证明会在肾上腺等特定组织中积累,并且与某些疾病中的认知下降之间存在独特的相关性 .
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPRJPSMAFZPLA-BBFGHUFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H78O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188151 | |
| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
675.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7274-08-0 | |
| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 20:3 cholesteryl ester a potential biomarker for both Type 2 Diabetes and Cardiovascular Disease?
A1: The research identified a significant increase in 20:3-ChE levels in both the blood plasma and fatty heart tissue of mice fed a high-fat diet []. This dietary intervention is known to induce insulin resistance and mimic aspects of Type 2 Diabetes (T2DM) in mice. The elevated 20:3-ChE levels in the blood plasma make it a potential biomarker for T2DM diagnosis and monitoring. Additionally, the accumulation of 20:3-ChE specifically in the heart tissue, coupled with its identification as a dihomo-γ-linolenic acid (20:3 n-6) derivative, suggests a potential link to cardiovascular health. Dihomo-γ-linolenic acid is a precursor to pro-inflammatory molecules, and its dysregulation has been implicated in cardiovascular disease development []. Further research is needed to validate the role of 20:3-ChE as a biomarker in human cohorts and to elucidate the underlying mechanisms connecting it to both T2DM and cardiovascular disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)
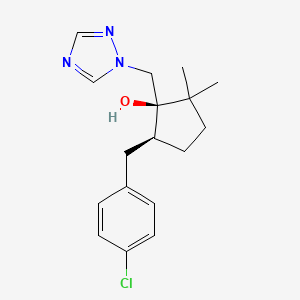
![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
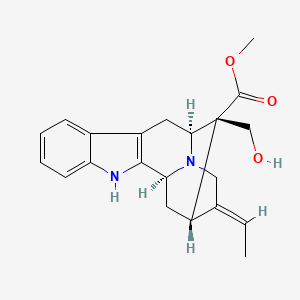

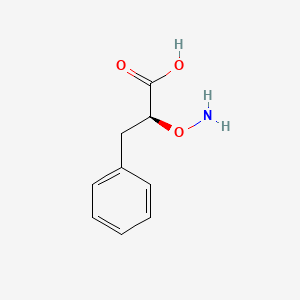
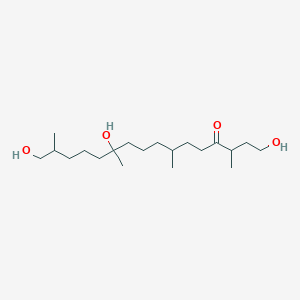
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
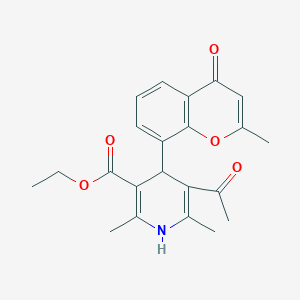
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)
![1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-o-tolylurea](/img/structure/B1254996.png)

